2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Researchers needing a precise 1,2,4-oxadiazole-thiazole building block often face batch-to-batch variability that undermines SAR studies. This compound eliminates that risk with verified 98% purity and a defined 1,2,4-oxadiazole-3-ylmethyl substitution pattern (TPSA 143 Ų, LogP ~1.0). - Enables reliable amide coupling via the free carboxylic acid without deprotection. - Provides a stable thioether linker resistant to hydrolysis under standard coupling conditions. - Serves as a validated baseline for matched molecular pair analyses involving oxadiazole-thiadiazole or thioether-sulfone transformations.

Molecular Formula C8H7N3O3S2
Molecular Weight 257.3 g/mol
Cat. No. B13632347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid
Molecular FormulaC8H7N3O3S2
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)SCC2=NOC=N2)CC(=O)O
InChIInChI=1S/C8H7N3O3S2/c12-7(13)1-5-2-15-8(10-5)16-3-6-9-4-14-11-6/h2,4H,1,3H2,(H,12,13)
InChIKeyUGCZUADNMPWGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Baseline


2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid (CAS 1339118-71-6) is a heterocyclic building block combining a 1,2,4-oxadiazole ring and a thiazole ring linked through a thiomethylene bridge . Its molecular formula is C₈H₇N₃O₃S₂, and its molecular weight is 257.28 g/mol . Key computed physicochemical properties include a topological polar surface area (TPSA) of 143 Ų, a calculated LogP (XLogP3) of 1.0, one hydrogen bond donor, eight hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially catalogued as a research-grade chemical, with a specified purity of 98% (HPLC by area) . Its GHS classification indicates acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), which imposes specific handling requirements for laboratory use .

Heterocyclic Building Block
1,2,4-Oxadiazole–thiazole scaffold with thioether linker and free carboxylic acid.
Specification & Traceability
Research-grade purity supported by HPLC; MDL and InChIKey available for identity verification.
Lab Safety Note
GHS H302/H315/H319/H335; handle with appropriate PPE and ventilation.

Why Generic Substitution Carries Unacceptable Risk


Although many oxadiazole–thiazole acetic acid derivatives are catalogued as 'similar' in commercial libraries, even minor structural variations among regioisomers and heterocycle replacements produce measurable differences in physicochemical and recognition properties that directly impact procurement fitness [1]. The specific 1,2,4-oxadiazole-3-ylmethyl substitution pattern yields a unique hydrogen-bonding surface (TPSA 143 Ų) and a single carboxylic acid donor, while close analogs—such as 1,3,4-oxadiazole regioisomers or thiadiazole surrogates—shift LogP, TPSA, and hydrogen-bond-acceptor counts, which can alter solubility, permeability, and target engagement in screening cascades [2] [3]. Generic substitution therefore risks introducing uncontrolled variables in structure–activity relationship (SAR) studies, bioconjugation chemistry, or fragment-based lead optimization, where the exact spatial arrangement of the oxadiazole nitrogen atoms and the thioether tether length are critical design parameters [3].

Regioisomer 1,2,4- vs 1,3,4-oxadiazole placement shifts hydrogen-bond surface geometry and TPSA, potentially altering permeability classification.
O→S Surrogate Oxadiazole-to-thiadiazole substitution increases LogP and reduces aqueous solubility, which may change hit rates in cellular assays.
Oxidation State Thioether oxidation to sulfone raises TPSA and rotational barriers, modifying conformational sampling and protein-ligand docking poses.

Quantitative Differentiation Evidence vs. Closest Analogs


TPSA Advantage vs. 1,3,4-Oxadiazole Regioisomer

The target compound's topological polar surface area (TPSA) of 143 Ų, contributed by the 1,2,4-oxadiazole ring oxygen and two nitrogen atoms plus the thiazole sulfur and carboxylic acid, provides a hydrogen-bonding surface distinct from the 1,3,4-oxadiazole-2-ylmethyl regioisomer, which distributes its nitrogen atoms at positions 2 and 4 rather than 2 and 4, resulting in a lower computed TPSA of approximately 132 Ų [1] [2]. The 11 Ų TPSA difference translates to a meaningful shift in predicted passive membrane permeability and aqueous solubility profiles, as the 1,2,4-oxadiazole arrangement places a nitrogen adjacent to the ring oxygen, altering the dipole moment and hydrogen-bond-acceptor geometry relative to the 1,3,4-isomer [3].

TPSA regioisomer comparison
Class-level
Target 143 Ų vs. 1,3,4-isomer ~132 Ų (Δ +11 Ų)
Reported TPSA difference may shift predicted permeability window
Computed values; experimental solubility/permeability verification recommended
Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Hydrogen-Bond-Acceptor and Solubility Difference vs. Thiadiazole Analog

The target compound contains an oxygen atom in the oxadiazole ring, contributing to a total of 8 hydrogen-bond acceptors (HBA), whereas a direct thiadiazole surrogate (replacing the oxadiazole oxygen with sulfur) reduces the HBA count to 7 due to sulfur's weaker hydrogen-bond-accepting character . Quantitative structure–property relationship (QSPR) models predict that this single-atom O→S substitution increases LogP by approximately 0.7 units and reduces aqueous solubility by roughly 0.5 log units, as the thiadiazole ring is more lipophilic and less capable of engaging water molecules through hydrogen bonding [1] [2]. The target compound's measured LogP of 1.58 (Fluorochem specification) and XLogP3 of 1.0 (PubChem computed) confirm its moderate hydrophilic–lipophilic balance, which is systematically altered in the thiadiazole series .

HBA count vs. thiadiazole
Class-level
Target 8 HBA, LogP ~1.0–1.6; thiadiazole analog 7 HBA, predicted LogP ~1.7, Δsolubility ≈ –0.5 log units
HBA reduction may decrease aqueous solubility and alter assay compatibility
QSPR estimates; confirm with matched-pair solubility data
Solubility optimization Medicinal chemistry Crystallography

Fsp³ and Conformational Flexibility vs. Sulfone-Oxidized Analog

The target compound features a thioether (–S–CH₂–) linker with an Fsp³ (fraction of sp³-hybridized carbons) of 0.25, indicating 2 out of 8 carbon atoms are sp³-hybridized . Oxidation of the thioether to the corresponding sulfone (–SO₂–CH₂–) eliminates the sp³ character of the sulfur and introduces a tetrahedral sulfur center, increasing the Fsp³ to approximately 0.33 while also increasing the TPSA by roughly 15–20 Ų due to the added sulfone oxygen atoms [1]. The thioether linker additionally contributes five rotatable bonds, whereas the sulfone analog has the same number of rotatable bonds but with higher rotational barriers due to the partial double-bond character of the S=O bonds [2]. These differences in three-dimensional shape and conformational sampling directly affect protein–ligand docking poses and pharmacophore matching in virtual screening campaigns [1].

Fsp³ vs. sulfone analog
Class-level
Thioether Fsp³ 0.25, TPSA 143 Ų; sulfone Fsp³ ~0.33, TPSA ~158–163 Ų
Lower oxidation state preserves conformational flexibility and lower polarity
Computed descriptors; confirm with rotational barrier and permeability assays
Conformational analysis Ligand efficiency Fragment-based design

Supplier-Specified Purity and Batch Consistency Advantage

Fluorochem specifies a purity of 98% (HPLC by area) for this compound batch under Product Code F740061 . In contrast, several alternative suppliers list the compound without a publicly verifiable purity specification or with only a nominal '≥95%' claim lacking an analytical method declaration . The availability of an MDL number (MFCD20293674) and a fully assigned InChIKey (UGCZUADNMPWGPC-UHFFFAOYSA-N) further supports identity verification and batch-to-batch traceability [1]. Procurement from sources without documented purity and structural verification introduces quantifiable risk of impurity-driven assay artifacts, as 2–5% unidentified contaminants can produce false-positive or false-negative results in high-throughput screening at compound concentrations above 10 μM [2].

Supplier purity specification
Reported
Specified 98% HPLC vs. ≥95% or unspecified; MDL/InChIKey traceability provided
Documented purity and identity support lot consistency and reduce impurity-related assay risk
Review batch-specific COA; impurity burden may affect low-μM screening results
Chemical procurement Quality assurance Reproducibility

Evidence-Anchored Priority Application Scenarios


Fragment-Based Screening with Defined H-Bond Surface and Solubility

The compound's TPSA of 143 Ų, single H-bond donor (carboxylic acid), and moderate LogP of ~1.0–1.6 position it within the 'rule-of-three' space for fragment-based drug discovery . Its 1,2,4-oxadiazole ring offers a distinctive nitrogen/oxygen H-bond-acceptor pattern that differs from the more common 1,3,4-oxadiazole fragments, enabling exploration of novel chemical space in fragment soaking and co-crystallization experiments [1].

Bioconjugation via Carboxylic Acid Handle with Stable Thioether

The free carboxylic acid group enables direct amide coupling to amine-containing linkers, surfaces, or biomolecules without requiring deprotection steps . The thioether linker is chemically stable under standard amide coupling conditions (EDC/NHS, HATU, pH 6–8), whereas ester or amide-linked oxadiazole analogs may undergo partial hydrolysis, complicating conjugate characterization [2]. The 98% purity specification further ensures that conjugation stoichiometry calculations based on mass are reliable .

Matched Molecular Pair Calibration for Heterocyclic Libraries

The target compound serves as a reference point for matched molecular pair (MMP) studies involving oxadiazole–thiadiazole or thioether–sulfone transformations, where its measured LogP (1.58) and computed descriptors (TPSA 143 Ų, Fsp³ 0.25, rotatable bonds 5) provide a baseline for quantifying the property impact of single-atom or oxidation-state changes [1]. This is particularly relevant for computational chemists building local QSPR models for heterocyclic library design [1].

Pharmacophore Testing for Aldose Reductase and Redox Enzymes

The 1,2,4-oxadiazole-thiazole scaffold is structurally related to the side chains of potent aldose reductase inhibitors (e.g., zopolrestat analogs), where 1,2,4-oxadiazole-containing compounds achieved IC₅₀ values below 10 nM against human placental aldose reductase [2]. The target compound's acetic acid moiety mimics the phthalazineacetic acid warhead of these inhibitors, making it a suitable minimalist pharmacophoric probe for validating hydrogen-bonding interactions in the enzyme's anion-binding pocket [2].

Application
Selection Property
Validation Focus
Fragment-based library design
Defined TPSA and LogP window; rule-of-three compliant profile
Solubility and permeability assay compatibility in fragment screening
Carboxylic acid bioconjugation
Free –COOH handle and stable thioether linker
Amide coupling efficiency and linker stability under conjugation conditions
Matched molecular pair modeling
Baseline computed descriptors (TPSA, Fsp³, LogP)
QSPR model accuracy for oxadiazole–thiadiazole or thioether–sulfone pairs
Aldose reductase pharmacophore testing
1,2,4-Oxadiazole–thiazole scaffold as minimal zopolrestat analog
Anion-binding pocket engagement and enzyme inhibition profiling
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